

Diethyl Isobutylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Diethyl isobutylmalonate	
Cat. No.:	B158218	Get Quote

CAS Number: 10203-58-4

Chemical Formula: C11H20O4

Molecular Weight: 216.27 g/mol

This in-depth technical guide provides a comprehensive overview of **diethyl isobutylmalonate**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactions, and applications.

Chemical and Physical Properties

Diethyl isobutylmalonate is a colorless to pale yellow oily liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
CAS Number	10203-58-4	[1]
Molecular Formula	C11H20O4	[2]
Molecular Weight	216.27 g/mol	[1]
Appearance	Colorless to pale yellow oily liquid	[1]
Boiling Point	110-112 °C at 10 mmHg; 127- 135 °C at 25 mmHg	[3]
IUPAC Name	diethyl 2-(2- methylpropyl)propanedioate	[1]
Synonyms	Diethyl 2-isobutylmalonate, Isobutylmalonic acid diethyl ester	[1]

Synthesis of Diethyl Isobutylmalonate

The primary method for synthesizing **diethyl isobutylmalonate** is the malonic ester synthesis, which involves the alkylation of diethyl malonate with an isobutyl halide.[3][4] This reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile.[5]

Experimental Protocol: Synthesis of Diethyl Isobutylmalonate

This protocol is based on established procedures for the alkylation of diethyl malonate.[3][4]

Materials and Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel

Foundational & Exploratory





- Magnetic stirrer and stir bar
- Heating mantle
- Diethyl malonate
- Sodium metal or sodium ethoxide
- Absolute ethanol
- · Isobutyl bromide
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Distillation apparatus

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.6 g, 70.5 mmol) in absolute ethanol (30 mL) with magnetic stirring. This step should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]
- Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (11.3 mL, 70.5 mmol) dropwise. The mixture is then heated to reflux for 1.5 hours to ensure complete formation of the enolate.[4]
- Alkylation: After cooling the solution, add isobutyl bromide (19.3 g, 142 mmol) dropwise. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a developing agent of ethyl acetate:n-hexane (1:4).[4]
- Work-up: Upon completion of the reaction, cool the mixture and adjust the pH to acidic with a dilute HCl solution. Dilute the mixture with distilled water (20 mL) and extract the organic phase with ethyl acetate (3 x 20 mL).[4]



Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10) to yield pure diethyl isobutylmalonate as a colorless oily liquid.[4] A reported yield for this method is 50.1%.[4]

Synthesis workflow for diethyl isobutylmalonate.

Key Reactions of Diethyl Isobutylmalonate

Diethyl isobutylmalonate is a versatile intermediate that can undergo several important reactions, primarily centered around the ester functionalities and the active methylene proton.

Hydrolysis to Isobutylmalonic Acid

One of the most common applications of **diethyl isobutylmalonate** is its hydrolysis to isobutylmalonic acid, which is a precursor for various pharmaceutical compounds.[4]

Experimental Protocol: Hydrolysis of Diethyl Isobutylmalonate

This protocol describes the basic hydrolysis of **diethyl isobutylmalonate** to isobutylmalonic acid.[4]

Materials and Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Diethyl isobutylmalonate
- Ethanol
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl, 12M)



- · Diethyl ether
- Toluene
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve diethyl isobutylmalonate (117.3 g, 542 mmol) in ethanol (500 mL). To this, add a solution of potassium hydroxide (125 g) dissolved in water (1000 cm³).[4]
- Hydrolysis: Heat the resulting mixture to reflux for 5 hours.[4]
- Work-up: After reflux, evaporate the ethanol and any methanol formed. Add water (1000 cm³) to the residue and acidify to pH 1.0 with 12M HCl.[4]
- Extraction: Extract the isobutylmalonic acid with diethyl ether (4 x 500 mL).[4]
- Isolation: Combine the ether extracts and evaporate the solvent. To the residue, add toluene (300 mL) and evaporate again to remove any remaining water. The resulting product is isobutylmalonic acid.[4]

Workflow for the hydrolysis of diethyl isobutylmalonate.

Spectroscopic Data

The characterization of **diethyl isobutylmalonate** is typically performed using a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

A representative ¹H NMR spectrum of **diethyl isobutylmalonate** shows characteristic signals for the ethyl and isobutyl groups.[3]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.20	Quartet (q)	4H	-O-CH ₂ -CH ₃
3.41	Triplet (t)	1H	-CH(COOEt) ₂
1.80	Triplet (t)	2H	-CH2-CH(CH3)2
1.57	Multiplet (m)	1H	-CH2-CH(CH3)2
1.27	Triplet (t)	6H	-O-CH ₂ -CH ₃
0.92	Doublet (d)	6H	-CH(CH ₃) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6]

IR (Infrared) Spectroscopy:

The IR spectrum of **diethyl isobutylmalonate** displays characteristic absorption bands for the ester carbonyl groups.[2]

Wavenumber (cm ⁻¹)	Description
~1730-1750	C=O stretch (ester)
~1000-1300	C-O stretch (ester)
~2870-2960	C-H stretch (alkane)

Mass Spectrometry:

Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the compound.[1][2]

Applications in Drug Development



Diethyl isobutylmalonate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary role is as a precursor to isobutylmalonic acid and other substituted malonic esters, which are then incorporated into more complex drug molecules.[4] While diethyl isobutylmalonate itself does not have a known direct biological activity, its derivatives are of significant interest. For instance, isovaleric acid esters, which can be conceptually derived from isobutylmalonic acid, have been investigated for their biological activities. Furthermore, various malonic acid derivatives have been studied as potent inhibitors of enzymes such as CD73, which is a target in cancer immunotherapy.[7]

The malonic ester synthesis, for which **diethyl isobutylmalonate** is a key reagent, is a versatile method for the preparation of a wide range of carboxylic acids and their derivatives, many of which are intermediates in the synthesis of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Safety and Handling

Diethyl isobutylmalonate should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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